2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3/c1-17-15-22(27-24(26-17)18-7-9-19(25)10-8-18)32-16-23(30)29-13-11-28(12-14-29)20-5-3-4-6-21(20)31-2/h3-10,15H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVKCABOJUWXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and subsequent coupling with the piperazine derivative. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The 2-methoxyphenyl group on the piperazine ring in the target compound may enhance blood-brain barrier penetration compared to the 4-fluorobenzyl group in .
- Chlorophenyl substituents (common in all compounds) are associated with improved metabolic stability and receptor binding affinity .
Synthetic Accessibility: The target compound’s synthesis mirrors methods in , involving condensation of pyrimidine intermediates with piperazine derivatives. In contrast, the thienopyrimidine derivative () employs metal-catalyzed cross-coupling, highlighting divergent synthetic strategies for fused heterocycles .
Spectroscopic Characterization :
- 13C-NMR data for analogous compounds (e.g., ) reveal distinct carbonyl (C=O) and aromatic carbon signals, aiding in structural validation .
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A pyrimidine ring which is often associated with antimicrobial activities.
- A piperazine moiety , known for its roles in various central nervous system (CNS) activities.
Molecular Formula
- C : 19
- H : 23
- Cl : 1
- N : 4
- O : 2
Molecular Weight
Approximately 374.9 g/mol .
Antimicrobial Properties
Research indicates that pyrimidine derivatives, such as this compound, have demonstrated antimicrobial activity against various bacterial strains. The presence of the pyrimidine ring suggests potential efficacy in treating infections caused by both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Significant | |
| Candida albicans | Moderate |
CNS Activity
The piperazine component is linked to various CNS effects, including potential antidepressant and antipsychotic properties. Studies on similar piperazine derivatives have shown promising results in modulating neurotransmitter systems, particularly dopamine and serotonin receptors.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors within the biological systems. The proposed mechanisms include:
- Kinase Inhibition : The compound may inhibit certain kinases involved in signal transduction pathways, which are crucial for cellular proliferation and survival.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing mood and behavior.
Study on Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against several microbial strains. The results showed that it exhibited moderate to significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
CNS Effects Study
A separate study focused on the CNS effects of related piperazine derivatives indicated that compounds with similar structures could significantly alter dopamine receptor activity, suggesting potential applications in treating mood disorders.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step organic reactions. Key steps include:
- Core formation : Condensation of a pyrimidine derivative (e.g., 2-(4-chlorophenyl)-6-methylpyrimidin-4-ol) with an ethanone intermediate.
- Piperazine coupling : Reacting the pyrimidine-ethoxy intermediate with 4-(2-methoxyphenyl)piperazine under nucleophilic substitution conditions.
- Optimization : Control reaction temperature (e.g., 60–80°C) and use catalysts like DIPEA to enhance yield. Purity is verified via HPLC (≥95%) .
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
Answer:
- X-ray crystallography : Resolve the 3D structure by analyzing single-crystal diffraction data. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) are typical for piperazine-containing analogs .
- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm) and FT-IR for functional groups (C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can contradictions between computational conformational predictions and experimental crystallographic data be resolved?
Answer:
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict molecular geometry. Compare torsional angles of the piperazine and pyrimidine moieties with XRD data.
- Discrepancy analysis : If computational models suggest a planar conformation but XRD shows a twisted structure, evaluate solvent effects or crystal packing forces. Refine force fields in simulations to account for non-covalent interactions .
Q. What strategies improve selectivity in electrophilic substitution reactions involving the pyrimidine ring?
Answer:
- Directing groups : Utilize the electron-donating methoxy group on the phenyl ring to guide electrophiles to specific positions (e.g., para to the piperazine moiety).
- Protection/deprotection : Temporarily block reactive sites (e.g., the pyrimidine N-oxide) using TMSCl, then deprotect post-reaction .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophile activation, while steric hindrance from the 4-chlorophenyl group limits undesired substitutions .
Q. How can the compound’s stability under varying pH conditions be assessed for pharmacological studies?
Answer:
- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Degradation pathways : Acidic conditions may hydrolyze the ethanone linker, while alkaline conditions could dechlorinate the pyrimidine ring. Identify stable pH ranges (e.g., pH 4–8) for formulation .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
